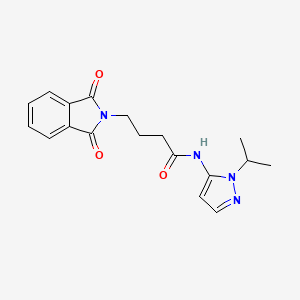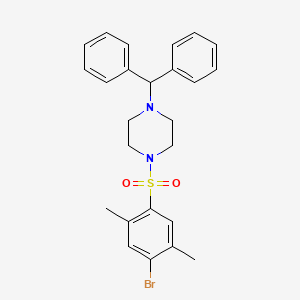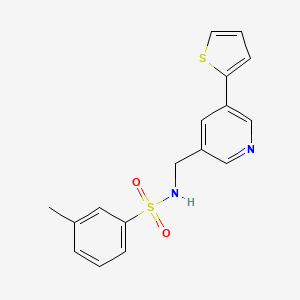![molecular formula C21H25N3O2 B2830114 6-Cyclopropyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2310199-24-5](/img/structure/B2830114.png)
6-Cyclopropyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one, also known as CPI-455, is a small molecule inhibitor that has shown promising results in the field of cancer research. This compound has been studied extensively for its potential to inhibit the growth of cancer cells and improve patient outcomes.
Mécanisme D'action
6-Cyclopropyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of gene expression and is often overexpressed in cancer cells. By inhibiting the activity of BRD4, this compound can prevent the expression of genes that are necessary for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes that occur in cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce the expression of genes that are involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Cyclopropyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one in lab experiments is its specificity. This compound specifically targets BRD4, which makes it a valuable tool for studying the role of this protein in cancer cells. However, one limitation of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of 6-Cyclopropyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one. One potential direction is to study the use of this compound in combination with other chemotherapy drugs to improve patient outcomes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential targets for this compound in cancer cells. Overall, the promising results of this compound in preclinical studies suggest that this compound has the potential to be an effective treatment option for various types of cancer.
Méthodes De Synthèse
The synthesis of 6-Cyclopropyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one involves several steps, including the reaction of 3,5-dimethylbenzoyl chloride with piperidine, followed by the reaction of the resulting compound with cyclopropylamine. The final step involves the reaction of the resulting compound with pyridazine-3,6-dione to obtain this compound. The synthesis of this compound is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
6-Cyclopropyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential to inhibit the growth of cancer cells. In preclinical studies, this compound has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to be effective in inhibiting the growth of cancer cells that are resistant to other types of chemotherapy.
Propriétés
IUPAC Name |
6-cyclopropyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-14-11-15(2)13-17(12-14)21(26)23-9-7-18(8-10-23)24-20(25)6-5-19(22-24)16-3-4-16/h5-6,11-13,16,18H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDUANTZWCQUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[2-(Benzyloxy)ethoxy]-3-methoxyphenyl}boronic acid](/img/structure/B2830031.png)
![2-(2-chloroacetamido)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2830032.png)
![ethyl 3-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2830033.png)


![N~3~-allyl-N~1~-(4-{[(isopropylamino)carbonyl]amino}phenyl)piperidine-1,3-dicarboxamide](/img/structure/B2830036.png)

![N-([1,1'-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide](/img/structure/B2830039.png)

![2-(4-chlorophenoxy)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2830044.png)
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2830047.png)

![6-(Pyridin-2-yl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2830051.png)
![N-cyclohexyl-2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2830052.png)